molecular formula C17H21N5OS B15114720 4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine

4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine

Cat. No.: B15114720
M. Wt: 343.4 g/mol
InChI Key: HJTPWAQRBNKDIQ-UHFFFAOYSA-N
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Description

4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications. This compound is of significant interest in medicinal chemistry due to its potential as a pharmacological agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like iodine (I2) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated solvents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C17H21N5OS/c23-17(21-6-8-24-9-7-21)13-2-1-5-22(11-13)16-14-3-4-18-10-15(14)19-12-20-16/h3-4,10,12-13H,1-2,5-9,11H2

InChI Key

HJTPWAQRBNKDIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN=C3)C(=O)N4CCSCC4

Origin of Product

United States

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